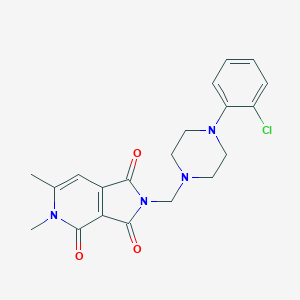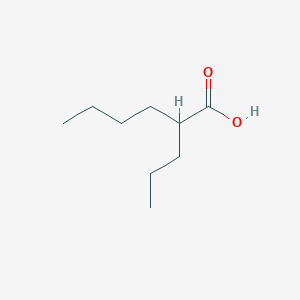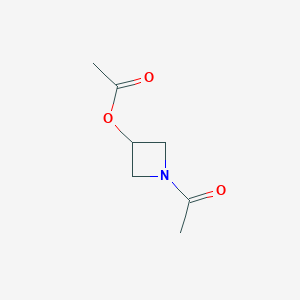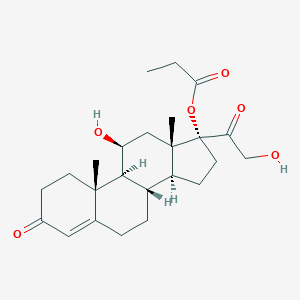
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. In
Mechanism Of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is through its selective antagonism of the CRF receptor. CRF is a neuropeptide that plays a key role in the body's stress response system. By blocking the CRF receptor, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- can reduce the physiological and behavioral responses to stress.
Biochemical And Physiological Effects
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been shown to have several biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and ACTH, and it can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. In addition, it has been shown to increase the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- in lab experiments is its selectivity for the CRF receptor, which allows for more specific targeting of the stress response system. However, one limitation is that its effects may vary depending on the animal model and the specific stressor used.
Future Directions
There are several future directions for research on 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-. One direction is to investigate its potential as a treatment for stress-related disorders in humans. Another direction is to explore its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- involves several steps. The first step is the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate in the presence of a base to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,6-dimethylpyridine-3,5-dicarboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine and 2-chlorobenzyl chloride to form the final product, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-.
Scientific Research Applications
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for stress-related disorders such as anxiety and depression.
properties
CAS RN |
147297-08-3 |
|---|---|
Product Name |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- |
Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5,6-dimethylpyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-11-14-17(19(27)22(13)2)20(28)25(18(14)26)12-23-7-9-24(10-8-23)16-6-4-3-5-15(16)21/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
IKUVOGKELFJIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
Other CAS RN |
147297-08-3 |
synonyms |
8-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3,4-dimethyl-3,8-diazabic yclo[4.3.0]nona-4,10-diene-2,7,9-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)
![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)

